molecular formula C15H23N B13802846 2-Pentanamine,2,4,4-trimethyl-N-(phenylmethylene)- CAS No. 49707-52-0

2-Pentanamine,2,4,4-trimethyl-N-(phenylmethylene)-

Cat. No.: B13802846
CAS No.: 49707-52-0
M. Wt: 217.35 g/mol
InChI Key: IFZQMWYTFOSJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentanamine, 2,4,4-trimethyl-N-(phenylmethylene)- is an organic compound with the molecular formula C15H23N It is a derivative of pentanamine, characterized by the presence of a phenylmethylene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanamine, 2,4,4-trimethyl-N-(phenylmethylene)- typically involves the reaction of 2,4,4-trimethyl-2-pentanamine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the amine and the aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Pentanamine, 2,4,4-trimethyl-N-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The phenylmethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, depending on the desired substitution, can be employed, such as halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the amine.

Scientific Research Applications

2-Pentanamine, 2,4,4-trimethyl-N-(phenylmethylene)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentanamine, 2,4,4-trimethyl-N-(phenylmethylene)- involves its interaction with specific molecular targets. The phenylmethylene group allows the compound to bind to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethyl-2-pentanamine: A similar compound without the phenylmethylene group.

    N-Benzylideneaniline: Another imine compound with a different alkyl group.

Uniqueness

2-Pentanamine, 2,4,4-trimethyl-N-(phenylmethylene)- is unique due to the combination of the pentanamine backbone and the phenylmethylene group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

49707-52-0

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

1-phenyl-N-(2,4,4-trimethylpentan-2-yl)methanimine

InChI

InChI=1S/C15H23N/c1-14(2,3)12-15(4,5)16-11-13-9-7-6-8-10-13/h6-11H,12H2,1-5H3

InChI Key

IFZQMWYTFOSJPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)N=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.